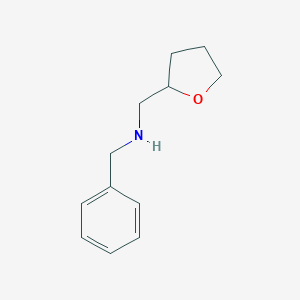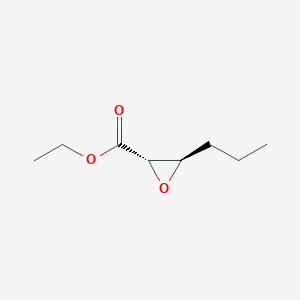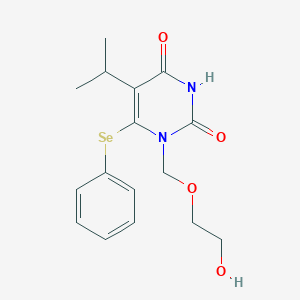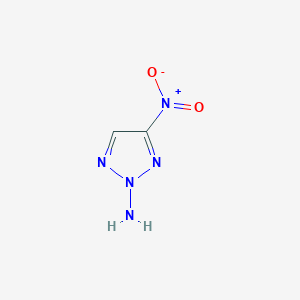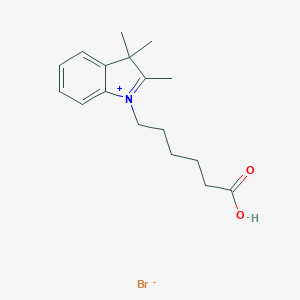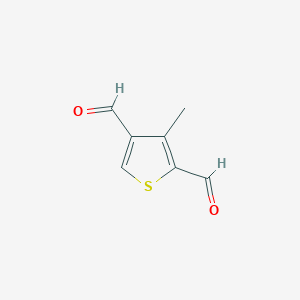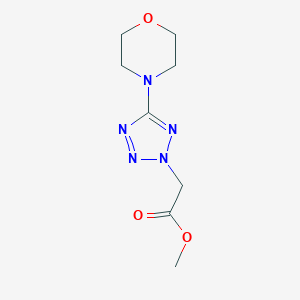
methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
Overview
Description
This compound is characterized by the presence of a morpholine ring and a tetraazole ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate compound to form this compound.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate involves its interaction with specific molecular targets. The morpholine and tetraazole rings allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate can be compared with similar compounds such as:
Methyl 2-(5-piperidino-2H-1,2,3,4-tetraazol-2-yl)acetate: This compound has a piperidine ring instead of a morpholine ring, which affects its chemical properties and applications.
Methyl 2-(5-pyrrolidino-2H-1,2,3,4-tetraazol-2-yl)acetate:
The uniqueness of this compound lies in its specific ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-15-7(14)6-13-10-8(9-11-13)12-2-4-16-5-3-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIVVKVBLMTIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1N=C(N=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371693 | |
| Record name | Methyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729240 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175137-43-6 | |
| Record name | Methyl 5-(4-morpholinyl)-2H-tetrazole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


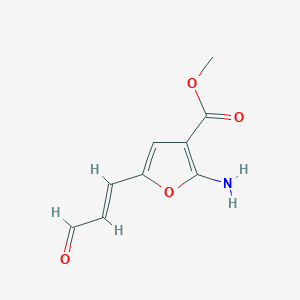
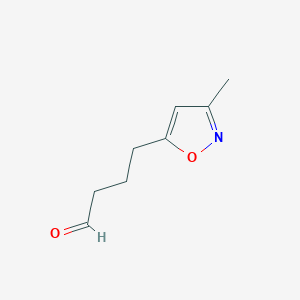
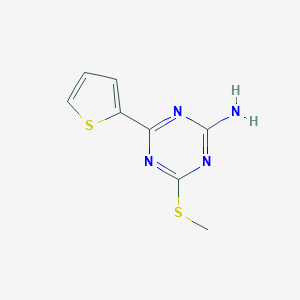
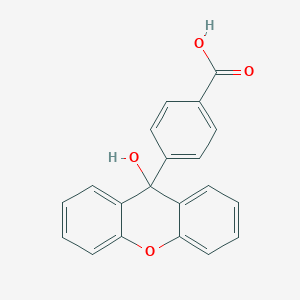
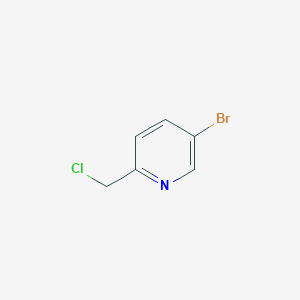
![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)
